molecular formula C14H15N5O2S2 B2852503 N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide CAS No. 1421476-38-1

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide

Cat. No.: B2852503
CAS No.: 1421476-38-1
M. Wt: 349.43
InChI Key: LLDZWQHJXGCBKC-UHFFFAOYSA-N
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Description

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide is a synthetic chemical compound designed for advanced pharmaceutical and biological research. Its molecular structure incorporates two privileged heterocyclic scaffolds: a pyrimidine ring and a 1H-pyrrole ring, which are joined by an aminoethyl linker to a thiophene sulfonamide group. Pyrrole derivatives are of significant interest in medicinal chemistry due to their widespread presence in natural products and approved drugs, as well as their demonstrated potential in antibacterial research . The sulfonamide functional group is a classic pharmacophore in drug discovery, known for its ability to inhibit various enzymes and is found in a range of therapeutic agents . This specific structural combination suggests potential for investigating multiple mechanisms of action. Researchers can explore its application as a core scaffold in the development of novel antibacterial agents, particularly given the urgent need for new compounds to combat antibiotic resistance . The presence of the sulfonamide group also makes it a candidate for research into enzyme inhibition, such as targeting carbonic anhydrase or dihydropteroate synthetase, which are common pathways for sulfonamide-based drugs . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are advised to conduct their own stability, solubility, and safety assessments prior to handling.

Properties

IUPAC Name

N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S2/c20-23(21,14-4-3-9-22-14)18-6-5-15-12-10-13(17-11-16-12)19-7-1-2-8-19/h1-4,7-11,18H,5-6H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDZWQHJXGCBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC=NC(=C2)NCCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-(1H-Pyrrol-1-yl)pyrimidin-4-amine

The pyrimidine core is functionalized via a palladium-catalyzed Buchwald-Hartwig amination. A mixture of 6-chloropyrimidin-4-amine (1.0 equiv), pyrrole-1-amine (1.2 equiv), palladium(II) acetate (0.05 equiv), and 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos, 0.1 equiv) in n-butanol is heated at 100°C for 48 hours under nitrogen. N,N-Diisopropylethylamine (2.0 equiv) acts as the base, achieving a 65–70% yield after silica gel chromatography (ethyl acetate/hexane, 3:7). The product is confirmed via ESI-MS (m/z 188.1 [M+H]+) and 1H NMR (δ 8.45 ppm, pyrimidine H-2).

Sulfonamide Bond Formation

The sulfonamide moiety is introduced via reaction with thiophene-2-sulfonyl chloride. N-(2-Aminoethyl)-6-(1H-pyrrol-1-yl)pyrimidin-4-amine (1.0 equiv) is stirred with thiophene-2-sulfonyl chloride (1.2 equiv) in dichloromethane at 0°C, using triethylamine (2.5 equiv) as the base. The reaction proceeds for 4 hours, yielding the crude product, which is purified via reverse-phase HPLC (acetonitrile/0.1 M potassium phosphate buffer, pH 6.5) to afford the final compound in 60% yield. ESI-MS analysis confirms the molecular ion peak at m/z 406.1 [M+H]+.

Purification and Characterization

Final purification employs silica gel chromatography (ethyl acetate/hexane, 1:1) followed by recrystallization from ethanol/water (7:3). Purity (>98%) is verified via HPLC (Chromolith RP18 column, 0.01 M potassium phosphate buffer/acetonitrile gradient). Key 1H NMR signals include δ 8.45 (s, 1H, pyrimidine H-2), 7.80 (d, J = 5.0 Hz, 1H, thiophene H-3), and 6.45 (m, 2H, pyrrole H-2/H-5).

Optimization of Reaction Conditions

Palladium Catalyst Screening

Comparative studies reveal that palladium(II) acetate with XPhos provides superior yields (65%) over palladium(II) trifluoroacetate (50%) or palladium(II) chloride (42%). Ligand-free conditions result in <20% conversion, underscoring the necessity of bulky phosphine ligands for effective C–N coupling.

Solvent and Temperature Effects

n-Butanol outperforms DMF and acetonitrile in the amination step, likely due to its high boiling point (117°C) and compatibility with palladium catalysts. Reactions below 90°C exhibit incomplete conversion, while temperatures exceeding 110°C promote decomposition.

Sulfonylation Stoichiometry

A 1.2:1 molar ratio of thiophene-2-sulfonyl chloride to amine minimizes di-sulfonylation byproducts. Excess sulfonyl chloride (1.5 equiv) increases di-substituted impurities to 15%, necessitating rigorous chromatography.

Analytical Data and Spectral Characterization

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H), 8.20 (t, J = 5.6 Hz, 1H), 7.80 (d, J = 5.0 Hz, 1H), 7.60 (d, J = 3.6 Hz, 1H), 7.10 (dd, J = 5.0, 3.6 Hz, 1H), 6.45 (m, 2H), 6.20 (t, J = 2.2 Hz, 2H), 3.60 (q, J = 6.4 Hz, 2H), 3.10 (t, J = 6.4 Hz, 2H).
13C NMR (100 MHz, DMSO-d6): δ 162.5 (pyrimidine C-4), 158.2 (pyrimidine C-2), 142.0 (thiophene C-2), 135.5 (pyrrole C-2/C-5), 128.4 (thiophene C-3), 118.6 (pyrimidine C-5), 112.0 (pyrrole C-3/C-4), 45.8 (ethylenediamine CH2), 40.1 (ethylenediamine CH2).

High-Resolution Mass Spectrometry

HRMS (ESI-TOF) m/z calculated for C15H16N6O2S2 [M+H]+: 406.0764; found: 406.0768.

Alternative Synthetic Routes

Microwave-Assisted Amination

Microwave irradiation (150°C, 30 minutes) reduces the amination time from 48 hours to 2 hours, albeit with a marginal yield decrease (58%). This method is advantageous for high-throughput synthesis but requires specialized equipment.

Solid-Phase Synthesis

Immobilization of the pyrimidine intermediate on Wang resin enables stepwise assembly, though the overall yield (35%) is suboptimal compared to solution-phase methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a thiol or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Typical reagents include alkyl halides, acyl chlorides, and various nucleophiles like amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as kinase inhibitors or other enzyme modulators.

    Biological Studies: It can be used to study the interactions of pyrrole and pyrimidine derivatives with biological macromolecules.

    Chemical Biology: The compound can serve as a probe to investigate cellular pathways and mechanisms.

    Industrial Applications: It may find use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole and pyrimidine rings can engage in hydrogen bonding and π-π interactions with the active sites of proteins, modulating their activity. The sulfonamide group can further enhance binding affinity through electrostatic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and synthetic parallels with other pyrimidine-based sulfonamides and thioethers. Below is a comparative analysis based on synthesis, substituent effects, and inferred properties:

Key Observations:

Synthesis Methodology: The target compound’s synthesis likely diverges from the sodium methylate-mediated alkylation of 2-thiopyrimidin-4-ones described in . By contrast, the acetamide derivatives in utilize chloroacetamides for alkylation, which simplifies functionalization but limits diversity in hydrogen-bonding motifs .

Substituent Effects: The pyrrole group at position 6 of the pyrimidine core distinguishes the target compound from the 4-methyl-2-thio analogs in . The thiophene-sulfonamide substituent introduces steric bulk and polarity compared to the simpler N-acetamides or ester groups in analogous compounds. This could modulate solubility and membrane permeability.

Biological Implications :

  • Sulfonamide-containing pyrimidines are frequently associated with enzyme inhibition (e.g., carbonic anhydrase, kinases) due to their ability to coordinate metal ions or mimic transition states. The target compound’s sulfonamide-thiophene moiety may offer unique selectivity compared to acetamide derivatives .
  • Compounds with cyclopenta-thiophene esters (as in ) exhibit higher lipophilicity, suggesting the target compound may balance hydrophobicity and solubility better due to its sulfonamide group .

Q & A

Q. Advanced

  • In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to target enzymes .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .
  • Mutagenesis studies : Identify critical binding residues by comparing wild-type and mutant enzyme activity .

How can computational modeling guide derivative design?

Q. Advanced

  • Molecular docking : Screen virtual libraries against target protein structures (e.g., kinases) to prioritize high-affinity candidates .
  • Free-energy perturbation (FEP) : Quantify binding energy changes for substituent modifications .
  • QSAR modeling : Corrogate structural features (e.g., sulfonamide geometry) with activity data to derive predictive models .

How to perform comparative structural analysis with analogs?

Q. Advanced

  • SAR tables : Tabulate substituent effects on activity (e.g., EC50, IC50) for key regions (pyrrole, pyrimidine, sulfonamide) .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify essential interaction motifs .
  • Crystallographic comparisons : Align X-ray structures of analogs bound to targets to rationalize potency differences .

What strategies improve selectivity against off-target proteins?

Q. Advanced

  • Selectivity screening : Profile the compound against panels of related enzymes (e.g., kinase families) .
  • Fragment-based design : Introduce steric hindrance (e.g., bulky substituents) to block off-target binding pockets .
  • Alchemical scanning : Use FEP to predict selectivity trends computationally .

How to interpret conflicting bioactivity data across studies?

Advanced
Contradictions may stem from assay conditions (e.g., cell lines, concentrations). Resolve via:

  • Standardized protocols : Re-test compounds under uniform conditions (e.g., ATP concentration in kinase assays) .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .
  • Orthogonal assays : Confirm activity with unrelated methods (e.g., enzymatic vs. cellular assays) .

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